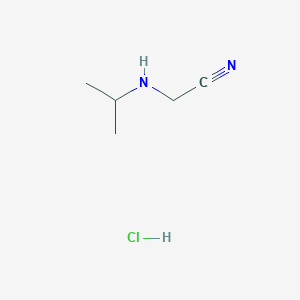
(2-Chloro-4-cyclopropylphenyl)methanol
Übersicht
Beschreibung
2-Chloro-4-cyclopropylphenyl)methanol (2-C-4-CPP) is an organic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of other compounds and is used in the study of biochemical and physiological effects. This introduction will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-C-4-CPP.
Wissenschaftliche Forschungsanwendungen
Methanol as a Resource
Methane, utilized by methanotrophs, can be transformed into methanol, among other products, for various biotechnological applications. These applications include the generation of single-cell protein, biopolymers, and components for nanotechnology. Additionally, methanol can serve as a precursor for the production of other valuable chemicals such as organic acids and lipids, which have applications in biodiesel and health supplements. Methanotrophs also hold potential in bioremediation and chemical transformation processes (Strong, Xie, & Clarke, 2015).
Methacarn (Methanol-Carnoy) Fixation
Methacarn, a methanol-based solution, has been explored for its ability to fix tissues in preparation for paraffin embedding. This solution, which substitutes ethanol with methanol in Carnoy's fluid, has shown promising results in preserving tissue structure and preventing shrinkage compared to other fixation methods. Methacarn fixation is particularly effective for maintaining the integrity of myofibrils and collagen in endothelial and epithelial cells (Puchtler et al., 1970).
Methanol Synthesis and Applications
Methanol synthesis, especially from CO-rich gas, has been extensively reviewed. Methanol serves as a clean-burning fuel with various applications, including as a combustion fuel, primary transportation fuel, or fuel additive. Its potential uses extend to power stations and as a peaking fuel in coal gasification combined cycle power stations (Cybulski, 1994).
Methanol in Hydrogen Production
The review by García et al. (2021) discusses hydrogen production from methanol, focusing on catalyst development and reactor technology. Copper-based catalysts are noted for their high activity and selectivity towards CO2, while novel reactor structures such as porous copper fiber sintered-felt and monolith structures offer advantages in terms of surface area and pressure drops (García et al., 2021).
Methanol as a Chemical Marker
Methanol has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. Its role in indicating cellulosic solid insulation aging is significant and is expected to be routinely used in the future for monitoring transformer health (Jalbert et al., 2019).
Eigenschaften
IUPAC Name |
(2-chloro-4-cyclopropylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLTOGPSLIABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-cyclopropylphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)




![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)




